3,4-dichloro-N-[(4-methoxyphenyl)methyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMRPLIOWCIAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Benzamide (B126) Derivatives
The synthesis of benzamide derivatives is a cornerstone of organic chemistry, with numerous well-documented routes. mdpi.commdpi.comresearchgate.netnih.gov Traditionally, the most common method involves the coupling of a carboxylic acid or its activated derivative with a primary or secondary amine. researchgate.net This fundamental transformation, known as amidation, can be achieved through various pathways:
Acyl Chloride Method: Carboxylic acids are often converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnih.gov The resulting acyl chloride readily reacts with an amine, typically in the presence of a base to neutralize the HCl byproduct, to form the amide bond.
Coupling Reagents: A wide array of coupling reagents has been developed to facilitate the direct reaction between a carboxylic acid and an amine. These reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HATU), activate the carboxylic acid in situ to promote amide bond formation. researchgate.net
From Esters: Amides can also be synthesized from esters via ammonolysis or aminolysis, where the ester reacts with ammonia (B1221849) or an amine. google.com This reaction is often slower than the acyl chloride method and may require heating. google.com
Catalytic Methods: Modern approaches focus on direct catalytic amidation, which avoids the use of stoichiometric activating agents and reduces waste. core.ac.ukucl.ac.uk Various catalysts, including those based on boron, titanium, and copper, have been developed to promote the direct condensation of carboxylic acids and amines. researchgate.netcore.ac.uk
These methods provide a versatile toolbox for chemists to construct the core benzamide scaffold, with the choice of route often depending on the specific substrates, desired scale, and functional group tolerance. mdpi.comnih.govnih.gov
Targeted Synthesis of 3,4-dichloro-N-[(4-methoxyphenyl)methyl]benzamide
The synthesis of the target molecule, this compound, is logically approached by forming the amide bond between two key precursors: 3,4-dichlorobenzoic acid and (4-methoxyphenyl)methanamine.
| Precursor | Chemical Structure | Role in Synthesis |
|---|---|---|
| 3,4-Dichlorobenzoic acid | Provides the 3,4-dichlorobenzoyl moiety | |
| (4-methoxyphenyl)methanamine | Provides the N-[(4-methoxyphenyl)methyl] moiety |
The crucial step in the synthesis is the formation of the amide linkage. A highly effective and common strategy would be the conversion of 3,4-dichlorobenzoic acid into its more reactive acyl chloride, 3,4-dichlorobenzoyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.gov
The subsequent reaction involves the nucleophilic acyl substitution of 3,4-dichlorobenzoyl chloride with (4-methoxyphenyl)methanamine. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), and in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to scavenge the hydrochloric acid (HCl) generated during the reaction. nih.gov
Alternatively, direct coupling methods using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) could be employed. researchgate.net This approach allows for the one-pot synthesis from the carboxylic acid and amine without isolating the acyl chloride intermediate. chemicalbook.com
The 3,4-dichloro substitution pattern on the benzoyl ring originates from the starting material, 3,4-dichlorobenzoic acid. This precursor can be synthesized via several routes. One common industrial method involves the oxidation of 3,4-dichlorotoluene. The alkyl side-chain of toluene (B28343) is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating, converting the methyl group to a carboxylic acid. msu.edu
Another approach is the direct chlorination of benzoic acid. However, this method presents challenges in controlling the regioselectivity. The carboxyl group is a deactivating, meta-directing substituent. msu.edu Therefore, direct chlorination of benzoic acid would primarily yield 3-chlorobenzoic acid and 3,5-dichlorobenzoic acid. To achieve the 3,4-dichloro pattern, one might start with a different precursor, such as 4-chlorobenzoic acid, and introduce the second chlorine atom. The existing chlorine is an ortho, para-director, which would facilitate the introduction of the second chlorine at the desired 3-position. msu.edu
The (4-methoxyphenyl)methyl moiety is introduced via the amine precursor, (4-methoxyphenyl)methanamine, also known as 4-methoxybenzylamine. This is a commercially available reagent. Its synthesis typically starts from 4-methoxybenzaldehyde (B44291). The aldehyde can be converted to the corresponding oxime, which is then reduced to the amine. Alternatively, reductive amination of 4-methoxybenzaldehyde with ammonia provides a direct route to the desired benzylamine (B48309).
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and waste. For the synthesis of this compound via the acyl chloride route, several parameters can be adjusted. researchgate.netresearchgate.net
Key parameters for optimization include:
Temperature: While the reaction between an acyl chloride and an amine is often rapid even at room temperature, controlling the temperature (e.g., starting at 0 °C and allowing it to warm to room temperature) can help manage the exothermicity of the reaction and minimize side products. researchgate.net
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane, THF, or DMF are commonly used. ucl.ac.uk
Base: The stoichiometry and type of base are important. Using a slight excess (e.g., 1.1 to 1.5 equivalents) of a non-nucleophilic base like triethylamine is typical to ensure complete neutralization of HCl.
Reaction Time: The reaction progress should be monitored (e.g., by Thin Layer Chromatography, TLC) to determine the optimal time for completion, avoiding prolonged reaction times that could lead to decomposition. researchgate.net
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane | 25 | 4 | 85 |
| 2 | Tetrahydrofuran | 25 | 4 | 82 |
| 3 | Dichloromethane | 0 to 25 | 2 | 92 |
| 4 | Acetonitrile | 50 | 2 | 75 |
| 5 | Dichloromethane | 0 to 25 | 6 | 91 |
This table represents a hypothetical optimization study based on common findings in benzamide synthesis literature. researchgate.net
Novel Synthetic Approaches for Substituted Benzamides
Recent advancements in organic synthesis have introduced several novel methods for preparing substituted benzamides, often with improved efficiency and sustainability. nih.govthieme-connect.com
C-H Bond Activation: Palladium-catalyzed C-H bond activation has emerged as a powerful tool for forming C-N bonds. thieme-connect.com This strategy allows for the direct coupling of an unactivated aromatic C-H bond with an amine source, potentially bypassing the need for pre-functionalized starting materials like aryl halides or carboxylic acids. For instance, direct amidocarboxylation of arenes with isocyanides offers an innovative route to benzamides. thieme-connect.com
Oxidative Amidation: This approach involves the direct coupling of aldehydes or alcohols with amines in the presence of an oxidant and a catalyst. researchgate.net This method avoids the need to pre-oxidize the aldehyde or alcohol to a carboxylic acid, thus shortening the synthetic sequence.
Enzymatic Synthesis: Biocatalysis, using enzymes such as lipases, offers a green alternative for amide bond formation. nih.gov These reactions are often performed in environmentally benign solvents under mild conditions and can exhibit high selectivity. researchgate.net
Flow Chemistry and Microwave-Assisted Synthesis: The use of flow reactors or microwave irradiation can significantly accelerate reaction rates, improve yields, and allow for better control over reaction parameters compared to traditional batch processing. researchgate.net Microwave-assisted synthesis, in particular, has been shown to be effective in accelerating amide formation. researchgate.net
These modern techniques offer promising alternatives to classical methods, contributing to the development of more efficient and environmentally friendly syntheses of complex benzamide derivatives.
Catalytic Methods (e.g., Cross-Coupling Reactions for Analogues)
While specific literature detailing catalytic cross-coupling for the direct synthesis of this compound is sparse, the synthesis of analogous N-benzylbenzamides is well-established through various catalytic routes. These methods offer powerful alternatives to traditional amide synthesis, which often requires stoichiometric coupling agents.
One prominent approach is the catalytic oxidative amidation, which can form amides directly from aldehydes and amines. For instance, the synthesis of N-benzylbenzamide has been accomplished using a copper-based metal-organic framework (Cu-MOF) as a recyclable heterogeneous catalyst. This reaction proceeds by first reacting benzylamine with N-chlorosuccinimide (NCS), followed by the addition of benzaldehyde, the Cu-MOF catalyst, and tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov This method provides the desired amide in good yields under relatively mild conditions. nih.gov
Another advanced catalytic strategy involves a tandem hydration/N-alkylation reaction. The synthesis of N-(4-methoxybenzyl)benzamide, a close analogue to the target compound, has been achieved using an iridium catalyst ([Cp*IrCl2]2). This one-pot reaction combines a nitrile with an aldoxime and an alcohol to generate the final amide product, demonstrating high efficiency and yield. rsc.org Such catalytic systems are valued for their ability to construct complex molecules from simple precursors with high atom economy.
Table 1: Catalytic Synthesis of N-Benzylbenzamide Analogues
| Product | Reactants | Catalyst / Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| N-Benzylbenzamide | Benzaldehyde, Benzylamine | Cu₂(BDC)₂DABCO (Cu-MOF), NCS, TBHP | 65 °C, 2 h | 75% | nih.gov |
| N-(4-methoxybenzyl)benzamide | Benzonitrile, Benzaldehyde oxime, (4-methoxyphenyl)methanol | [Cp*IrCl₂]₂, Cs₂CO₃ | Toluene | 86% | rsc.org |
| N-Benzylbenzamide | Benzoic acid, Benzylamine | PPh₃, N-chlorophthalimide (NCPhth) | Room Temp, 12 h | 83% | nih.gov |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including amide bond formation. By utilizing microwave irradiation, this technique provides efficient, non-contact heating, which often leads to dramatic reductions in reaction time, increased product yields, and enhanced purity compared to conventional heating methods.
The synthesis of N-aryl substituted benzamides, a class of compounds that includes the target molecule, has been successfully demonstrated using microwave irradiation under solvent-free conditions. A general approach involves mixing a benzoyl chloride (such as 3,4-dichlorobenzoyl chloride) directly with an amine (like (4-methoxyphenyl)methanamine) and exposing the mixture to microwave energy. This method is noted for its simplicity, speed, and high atom efficiency, making it an attractive option for rapid library synthesis in medicinal chemistry. The reaction conditions, such as irradiation time and power level, can be optimized to achieve maximum yield.
Table 2: Microwave-Assisted Synthesis of N-(Aryl)-Substituted Benzamides from Anilines and Benzoyl Chloride
| Substituent on Aniline | Substituent on Benzoyl Chloride | Time (min) | Power (W) | Yield (%) |
|---|---|---|---|---|
| H | H | 3.5 | 495 | 90 |
| 4-CH₃ | H | 3.0 | 495 | 92 |
| 4-Cl | H | 4.0 | 495 | 88 |
| 2-NO₂ | H | 5.0 | 495 | 85 |
| H | 4-Cl | 3.5 | 495 | 91 |
| H | 4-NO₂ | 4.5 | 495 | 89 |
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic routes for pharmaceuticals and fine chemicals. The synthesis of this compound can be approached through several strategies that align with these principles, focusing on minimizing waste, reducing energy consumption, and using less hazardous materials.
Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. Catalytic processes, such as those employing copper or iridium, reduce the generation of waste by avoiding the use of stoichiometric coupling agents that are consumed in the reaction. nih.govrsc.org Furthermore, the development of heterogeneous and recyclable catalysts, like the Cu-MOF, enhances sustainability by allowing the catalyst to be easily separated and reused. nih.gov
Solvent Selection and Solvent-Free Reactions: A major source of waste in chemical synthesis is the use of volatile organic solvents. Green approaches prioritize the reduction or elimination of these solvents. Microwave-assisted synthesis can often be performed under solvent-free conditions, which represents an ideal scenario from an environmental perspective. When a solvent is necessary, the selection of greener alternatives, such as water or ethanol, is preferred over more hazardous options like chlorinated hydrocarbons. mdpi.com
Atom Economy: Synthetic methods that incorporate the maximum number of atoms from the reactants into the final product are said to have high atom economy. Tandem or one-pot reactions, like the iridium-catalyzed synthesis of N-benzylbenzamide analogues, are designed to improve atom economy by minimizing the number of separate purification steps and reducing material loss. rsc.org
An article focusing on the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific experimental data required for the structural elucidation and conformational analysis of this compound have not yielded any results.
The user's request specified a detailed article based on advanced spectroscopic and crystallographic data, including High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Diffraction studies. Despite a thorough search of scientific databases and literature, no published research findings containing this specific information for this compound could be located.
While information on analogous or related benzamide compounds is available, the strict requirement to focus solely on the specified chemical and not introduce external information prevents the use of such data. Generating an article without the foundational experimental data would not meet the standards of scientific accuracy and detail requested in the instructions. Therefore, until relevant research on the spectroscopic and crystallographic properties of this compound is published and becomes accessible, the creation of the requested article is not possible.
Structural Elucidation and Conformational Analysis
Crystallographic Analysis of 3,4-dichloro-N-[(4-methoxyphenyl)methyl]benzamide and Analogues
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of benzamide (B126) derivatives is often dictated by a network of intermolecular hydrogen bonds. In analogous structures, N—H⋯O hydrogen bonds are a recurring motif, typically linking molecules into chains or more complex three-dimensional architectures. researchgate.netnih.govnih.gov For instance, in the crystal structure of 4-chloro-N-(3,4-dimethylphenyl)benzamide, intermolecular N—H⋯O hydrogen bonds connect the molecules into chains that extend along a crystallographic axis. nih.gov Similarly, in 2-chloro-N-(4-methoxyphenyl)benzamide, these hydrogen bonds result in the formation of C(4) chains. researchgate.net
The presence of chlorine and methoxy (B1213986) substituents on the aromatic rings of this compound is expected to influence the intermolecular interactions. The chlorine atoms can participate in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor. The specific nature and geometry of these interactions would ultimately define the supramolecular assembly of the compound in the solid state.
Table 1: Representative Intermolecular Interactions in Related Benzamide Structures
| Compound | Interaction Type | Description |
| 4-chloro-N-(3,4-dimethylphenyl)benzamide | N—H⋯O | Links molecules into chains. nih.gov |
| 2-chloro-N-(4-methoxyphenyl)benzamide | N—H⋯O | Forms C(4) chains. researchgate.net |
| N-(4-methoxyphenyl)benzamide | N—H⋯O and π-stacking | Contributes to crystal packing. nih.gov |
| N-(aryl)arylsulfonamides | C—H⋯O and C—H⋯π | Consolidates the crystal packing. nih.gov |
Conformational Preferences and Stereochemical Analysis
The conformation of N-aryl benzamides is largely characterized by the dihedral angle between the two aromatic rings. This angle is influenced by the steric and electronic effects of the substituents on the rings. In many substituted benzamides, the aromatic rings are significantly twisted with respect to each other. For example, in 2-chloro-N-(4-methoxyphenyl)benzamide, the chloro- and methoxy-substituted benzene (B151609) rings are nearly orthogonal, with a dihedral angle of 79.20 (3)°. nih.gov In contrast, the dihedral angle in 4-chloro-N-(3,4-dimethylphenyl)benzamide is much smaller at 5.5 (2)°. nih.gov
Theoretical calculations on N-(4-methoxyphenyl)benzamide suggest a dihedral angle of approximately 30° in the isolated molecule, while experimental crystal structures show a tilt of around 60°. nih.gov This discrepancy highlights the significant influence of crystal packing forces on the molecular conformation. The final observed conformation in the solid state is a balance between the intrinsic conformational preferences of the molecule and the energetic advantages of maximizing favorable intermolecular interactions within the crystal lattice. nih.gov
Table 2: Dihedral Angles in Structurally Related Compounds
| Compound | Dihedral Angle Between Aromatic Rings (°) |
| 2-chloro-N-(4-methoxyphenyl)benzamide | 79.20 (3) nih.gov |
| 4-chloro-N-(3,4-dimethylphenyl)benzamide | 5.5 (2) nih.gov |
| N-(4-methoxyphenyl)benzamide (experimental) | ~60 nih.gov |
| N-(4-methoxyphenyl)benzamide (theoretical) | ~30 nih.gov |
Mechanistic Biological Investigations in Vitro and Pre Clinical in Vivo Models
Exploration of Molecular Targets and Pathways
The benzamide (B126) scaffold is a versatile structure in medicinal chemistry, known to interact with a variety of biological targets. Research into 3,4-dichloro-N-[(4-methoxyphenyl)methyl]benzamide and its analogues has uncovered interactions with several enzymes and receptors.
Benzamide derivatives have been widely studied for their enzyme-inhibiting properties. While specific data for this compound is not extensively available for all listed enzymes, the broader class of benzamides shows significant activity against several key enzymes.
Histone Deacetylases (HDACs): Benzamide-based compounds are a known class of HDAC inhibitors. nih.gov These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones, which leads to a more compact chromatin structure and repression of gene transcription. nih.gov The inhibition of HDACs is a therapeutic strategy in cancer and other diseases. google.comnih.gov Structural modifications of benzamide derivatives have led to the development of potent and selective HDAC inhibitors with oral antitumor activity in preclinical models. nih.gov
Carbonic Anhydrases (CAs): Sulfonamides, which are structurally related to benzamides, are well-established inhibitors of carbonic anhydrases. nih.gov These enzymes are involved in various physiological processes, and their inhibition is a therapeutic approach for conditions like glaucoma. researchgate.net Studies on benzenesulfonamides incorporating carboxamide moieties have demonstrated isoform-selective inhibition of human carbonic anhydrases. nih.gov
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some bacterial infections. nih.gov The inhibition of urease is a target for the treatment of infections caused by ureolytic bacteria. nih.gov While direct inhibition by this compound has not been reported, various small molecules are known to inhibit urease activity. nih.govresearchgate.net
Glycine Transporter-1 (GlyT-1): GlyT-1 inhibitors are being investigated for the treatment of central nervous system disorders, including schizophrenia. researchgate.netresearchgate.net By inhibiting the reuptake of glycine, these compounds can enhance N-methyl-D-aspartate (NMDA) receptor function. nih.govlookchem.com Several N-substituted benzamide derivatives have been identified as potent GlyT-1 inhibitors. researchgate.net
Table 1: Overview of Benzamide Derivatives as Enzyme Inhibitors
| Enzyme Target | Therapeutic Relevance | Role of Benzamide Derivatives |
|---|---|---|
| Histone Deacetylases (HDACs) | Cancer, Inflammatory Diseases | Potent and selective inhibitors |
| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy | Isoform-selective inhibitors |
| Urease | Bacterial Infections | Potential therapeutic agents |
The interaction of benzamide analogues with specific receptors highlights their potential for modulating key signaling pathways.
Opioid Receptors: While direct studies on this compound are scarce, a structurally similar analogue, U-49900 (3,4-dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide), has been identified as a synthetic opioid. nih.govresearchgate.net This suggests that compounds with the 3,4-dichlorobenzamide (B1295324) core may interact with opioid receptors. Synthetic opioids have seen a rise in use as alternatives to classical opioids. nih.gov The κ-opioid receptor, in particular, is a target for antagonists in the treatment of various conditions. nih.govresearchgate.net
Antimicrobial Activity Studies (In Vitro)
Benzamide derivatives have demonstrated a range of antimicrobial activities.
A related compound, 3,5-dichloro-4-methoxybenzaldehyde, has shown remarkable inhibitory activity against plant-pathogenic bacteria. nih.gov This suggests that the dichlorinated methoxy-substituted benzene (B151609) ring, a key feature of this compound, may contribute to antibacterial properties. Benzamides, in general, have been explored for their antimicrobial effects. nih.gov
Novel benzamide derivatives containing a triazole moiety have exhibited good antifungal activities against various phytopathogenic fungi. nih.gov The presence of chloro-substituents on the benzene ring was found to enhance the antifungal activity of these compounds. nih.gov
Table 2: Antimicrobial Potential of Related Benzamide Derivatives
| Compound Class/Analogue | Organism Type | Observed Effect |
|---|---|---|
| 3,5-dichloro-4-methoxybenzaldehyde | Plant-pathogenic bacteria | Remarkable inhibitory activity nih.gov |
Anti-Inflammatory Effects (Pre-clinical In Vivo Models)
The benzamide scaffold is present in molecules with known anti-inflammatory properties. nih.gov Histone deacetylase (HDAC) inhibitors, which include benzamide derivatives, are being investigated as novel therapeutic options against inflammatory diseases. nih.gov These compounds can modulate the expression of genes involved in the inflammatory response.
Antioxidant Properties and Mechanisms (In Vitro and Cellular Models)
The antioxidant potential of benzamide derivatives is an area of active investigation, with studies suggesting that the presence and position of certain functional groups on the aromatic rings play a crucial role in their radical scavenging capabilities. While direct studies on this compound are not extensively available, research on structurally related compounds provides insights into the potential antioxidant mechanisms.
The antioxidant activity of benzamide derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. sphinxsai.comnih.govresearchgate.netrsc.org This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The change in absorbance, observed as a color change from purple to yellow, is indicative of the compound's antioxidant capacity. sphinxsai.commdpi.com
Studies on N-acylvanillamide derivatives, which share the N-benzylbenzamide core structure with a methoxy (B1213986) group, have shown that phenolic hydroxyl groups and electron-donating groups enhance antioxidant activity. For instance, derivatives with a 4-hydroxy group or a vanillyl (4-hydroxy-3-methoxy) group exhibited high DPPH radical scavenging activity, with inhibitions of 96% and 93.7% respectively at a concentration of 100 μM. sphinxsai.com The presence of a dimethylamino group, another electron-donating group, also resulted in high activity (95.1% inhibition). sphinxsai.com Conversely, electron-withdrawing groups like a nitro group tended to slightly reduce the antioxidant activity. sphinxsai.com
The methoxy group itself is recognized for its positive influence on antioxidant properties. nih.gov Research on other methoxyphenol compounds has demonstrated their potent radical-scavenging activity against DPPH and other radicals. mdpi.com This suggests that the 4-methoxy group on the benzyl (B1604629) moiety of this compound could contribute to its potential antioxidant effects.
Table 1: DPPH Radical Scavenging Activity of N-Acylvanillamide Derivatives (Analogs)
| Compound Substituent (R) | % Inhibition at 100 µM |
|---|---|
| 4-OH | 96.0 |
| 4-N(CH3)2 | 95.1 |
| 4-OH, 3-OCH3 (Vanillyl) | 93.7 |
| 4-Cl | 88.0 |
| 4-OCH3 | 87.9 |
| 4-CH(CH3)2 | 82.8 |
| 4-NO2 | 78.2 |
| H | 75.6 |
| 3-NO2 | 68.0 |
Investigation of Other Specific Bioactivities (e.g., Antileukotriene, Anticonvulsant, Neuroleptic Potential in Animal Models, Anti-avian Influenza Virus, Antitubercular)
The benzamide scaffold is a versatile pharmacophore that has been explored for a wide range of biological activities. Analogues of this compound have demonstrated potential in several therapeutic areas.
Anticonvulsant Potential: Several studies have highlighted the anticonvulsant properties of benzamide derivatives in animal models. In a study on (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice, compounds with a methoxy substituent on the phenyl ring showed significant anti-seizure activity in the maximal electroshock (MES) model. nih.gov For example, the 4-methoxy derivative provided protection against seizures at a dose of 100 mg/kg. nih.gov Another study on 4-methoxy- and 4-chlorobenzanilides also reported anticonvulsant activity. The compound 4-methoxy-2,6-dimethylbenzanilide showed a median effective dose (ED50) of 18.58 mg/kg in the MES test in mice when administered intraperitoneally. nih.gov
Neuroleptic Potential: The neuroleptic potential of benzamide derivatives has been explored in animal models, with some compounds showing potent dopamine (B1211576) receptor blocking activities. nih.gov A series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone derivatives were synthesized and tested for their antiapomorphine effects, a common screening method for neuroleptic activity. nih.gov While direct data on this compound is not available, these studies indicate that the benzamide scaffold can be a basis for the development of neuroleptic agents.
Anti-avian Influenza Virus Activity: The emergence of drug-resistant influenza strains, including avian influenza A (H5N1), necessitates the development of new antiviral agents. nih.gov A benzoic acid derivative, NC-5, has shown anti-influenza virus activity both in vitro and in vivo. mdpi.com This compound effectively inhibited the replication of H1N1 virus with a 50% effective concentration (EC50) of 33.6 μM. mdpi.com Although not a direct analogue, this finding suggests that benzoic acid and its derivatives, including benzamides, could be a promising area for the discovery of new anti-influenza drugs.
Antitubercular Activity: Benzamide derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis. A series of 6-fluorophenylbenzohydrazides, which are structurally related to benzamides, have been shown to inhibit the growth of Mycobacterium tuberculosis by altering tryptophan biosynthesis. nih.gov Several of these compounds exhibited good activity against M. tuberculosis with minimum inhibitory concentrations (MIC) in the range of 0.625 to 6.25 μM, and they showed no detectable cytotoxicity. nih.gov Furthermore, N-alkyl nitrobenzamides have been developed as inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme in M. tuberculosis. mdpi.com
Table 2: Anticonvulsant Activity of 4-Methoxy-2,6-dimethylbenzanilide (Analog) in Mice
| Test | Route of Administration | ED50 (mg/kg) |
|---|---|---|
| Maximal Electroshock (MES) | Intraperitoneal | 18.58 |
| Maximal Electroshock (MES) | Oral | 27.40 |
Cellular Mechanism of Action Studies (e.g., Inhibition of Viral DNA Replication for Analogues)
Understanding the cellular mechanism of action is crucial for the development of effective therapeutic agents. For antiviral benzamide analogues, a key mechanism of action that has been investigated is the inhibition of viral genome replication. ebsco.comquora.com
Viruses rely on polymerases to replicate their genetic material, making these enzymes an attractive target for antiviral drugs. mdpi.com Some antiviral drugs function by mimicking the natural building blocks of DNA or RNA. When these analogues are incorporated into the growing nucleic acid chain by the viral polymerase, they can cause premature termination of replication. researchgate.net
Studies on benzamide derivatives have revealed their potential to interfere with viral replication at different stages. For instance, a benzamide derivative named AH0109 has been shown to have potent anti-HIV-1 activity. nih.gov Mechanistic studies indicated that AH0109 significantly inhibits the reverse transcription of the viral RNA into DNA and also impairs the nuclear import of the viral cDNA. nih.gov This dual mechanism of action makes it effective against HIV-1 strains that are resistant to other antiviral drugs.
In the context of the Hepatitis C virus (HCV), non-nucleoside inhibitors with a benzimidazole (B57391) scaffold, which can be considered related to benzamides, have been identified as potent inhibitors of the viral RNA-dependent RNA polymerase (RdRP). nih.gov These compounds act as allosteric inhibitors, meaning they bind to a site on the enzyme other than the active site, inducing a conformational change that blocks the polymerase's activity before the elongation of the RNA chain can begin. mdpi.comnih.gov Resistance to these inhibitors has been mapped to a specific amino acid in the thumb domain of the polymerase, away from the active site, confirming the allosteric mechanism. nih.gov
These findings suggest that benzamide analogues, potentially including this compound, could exert their antiviral effects by targeting viral polymerases and inhibiting the replication of the viral genome.
Structure Activity Relationship Sar Studies
Influence of Dichloro-Substitution on Benzoyl Moiety on Biological Activity
The presence and positioning of chlorine atoms on the benzoyl ring are critical modulators of biological activity. Halogen substituents, particularly chlorine, can significantly alter a molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets. eurochlor.orgnih.gov
In various classes of biologically active compounds, the introduction of chlorine atoms is a common strategy to enhance potency. For instance, in the case of N-phenylbenzamide derivatives, chloro-substitutions have been shown to be important for antiviral activity. nih.gov Similarly, studies on benzotriazole (B28993) derivatives have demonstrated that a 5,6-dichloro substitution pattern can confer potent and selective antiviral activity against the human respiratory syncytial virus (RSV). nih.gov
Within the context of PPARγ modulators, electron-withdrawing substitutions on the benzoyl A ring, such as chlorine and bromine, are associated with stronger activity. nih.gov This is consistent with findings that analogs with electron-donating groups, like methyl groups, show diminished activity. The 3,4-dichloro pattern specifically contributes to a favorable electronic profile that can enhance binding affinity to target proteins. For example, in a series of 2-phenoxybenzamides, substitutions on the benzoyl moiety were found to significantly impact antiplasmodial activity. mdpi.com While direct SAR data for the 3,4-dichloro pattern on the specific N-[(4-methoxyphenyl)methyl]benzamide scaffold is context-dependent on the biological target, the general principle holds that this substitution pattern is a key determinant of efficacy, often by increasing binding affinity through favorable electronic and hydrophobic interactions within the target's binding pocket. eurochlor.orgnih.gov
Impact of N-Substituent Modifications (specifically the (4-methoxyphenyl)methyl group) on Activity
The N-benzyl portion of the molecule, specifically the (4-methoxyphenyl)methyl group, plays a pivotal role in orienting the molecule within the binding site of its target and provides key interaction points that dictate affinity and activity.
The methoxy (B1213986) group at the para-position of the benzyl (B1604629) ring is a significant contributor to the molecule's biological profile. As an electron-donating group, it influences the electronic properties of the phenyl ring. uba.ar This electronic modulation can be crucial for establishing specific interactions, such as hydrogen bonds or π-π stacking, with amino acid residues in a protein's active site.
In studies of N-benzylbenzamide derivatives as dual soluble epoxide hydrolase (sEH) and PPARγ modulators, modifications on the benzyl ring were explored. The introduction of sterically demanding moieties in the para position of the benzyl ring caused a notable shift in the activity profile. acs.org While this study focused on other substituents, it highlights the sensitivity of the para-position to substitution. The methoxy group's ability to act as a hydrogen bond acceptor is a key feature. mdpi.com Its presence can facilitate a hydrogen bond with a donor residue in the target protein, thereby anchoring the ligand and enhancing binding affinity. The planarity of the methoxy group with its attached benzene (B151609) ring is also a common conformational feature, suggesting its role in defining the shape and electronic surface of the molecule for optimal receptor fit. nih.govnih.gov
The methyl linker (the -CH2- group) and the phenyl ring of the N-benzyl moiety are fundamental structural components. The linker provides rotational flexibility, allowing the two aromatic rings (the dichlorobenzoyl and the methoxyphenyl) to adopt an optimal conformation for binding. The dihedral angles between the benzamide (B126) plane and the phenyl rings are critical for activity. nih.govnih.gov In many N-substituted benzamides, the two benzene rings are observed to be nearly orthogonal, which can be a crucial conformation for fitting into a specific binding pocket. nih.gov
Stereochemical Considerations in Activity
Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral compounds. nih.gov Although 3,4-dichloro-N-[(4-methoxyphenyl)methyl]benzamide is not chiral, the introduction of a chiral center, for instance by placing a substituent on the methyl linker, would necessitate stereochemical considerations.
Studies on related chiral molecules consistently demonstrate that enantiomers or diastereomers can have vastly different biological activities, potencies, and even different mechanisms of action. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another. For example, in a study of 3-Br-acivicin isomers, only those with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, which was attributed to stereoselective uptake by amino acid transporters. nih.gov Similarly, for certain N-benzylbenzamide derivatives, the introduction of a methyl group on the linker creates a chiral center, and the resulting (R)-configuration was found to dramatically increase inhibitory potency against specific viral proteases. researchgate.net This highlights that if chirality were introduced into the this compound scaffold, the specific spatial arrangement of the substituents would be paramount for effective target interaction. nih.gov
Elucidation of Key Pharmacophoric Features for Desired Biological Effects
A pharmacophore model for this class of compounds can be derived from the essential structural features required for biological activity. The key features for N-benzylbenzamide derivatives often include:
An Aromatic Ring (Benzoyl Moiety): This ring, substituted with electron-withdrawing groups like the two chlorine atoms, often serves as a key recognition element. nih.gov
A Hydrogen Bond Acceptor/Donor Unit (Amide Linker): The amide (-CONH-) group is a crucial feature, forming critical hydrogen bonds with the target protein. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. nih.govacs.org
A Second Aromatic Ring (Benzyl Moiety): This ring typically binds in a hydrophobic pocket. Its substitution pattern, such as the 4-methoxy group, fine-tunes electronic properties and can provide additional hydrogen bonding opportunities. uba.aracs.org
A Defined Spatial Arrangement: The relative orientation of the two aromatic rings, dictated by the amide and methylene (B1212753) linkers, is critical for fitting into the active site. nih.govnih.gov
In the context of sEH/PPARγ dual modulators, the N-benzylbenzamide scaffold itself was identified as a merged pharmacophore. acs.orgresearchgate.net For niclosamide (B1684120) derivatives, a related salicylanilide (B1680751) structure, the phenol (B47542) OH and the amide N-H were found to be significant for neuroprotective activity, highlighting the importance of hydrogen bonding groups. nih.gov Molecular docking studies on various benzamide derivatives consistently show the amide linker forming hydrogen bonds with key amino acid residues (e.g., Tyr327 in PPARγ), while the aromatic rings occupy adjacent hydrophobic regions. nih.govresearchgate.net
Strategic Modifications for Enhanced Potency or Selectivity (based on in vitro data)
Based on SAR studies of related benzamides, several strategic modifications can be proposed to enhance the potency or selectivity of this compound. These modifications are based on in vitro data from various studies.
Modification of the Benzoyl Ring: While the 3,4-dichloro pattern is often effective, altering the halogen substitution could fine-tune activity. For instance, replacing chlorine with bromine at certain positions has been shown to enhance affinity for PPARγ through halogen bonding. nih.gov The table below shows the effect of benzoyl ring substitutions on the activity of N-benzylbenzamide analogs against different targets.
| Compound Series | Substitution on Benzoyl Ring | Target | In Vitro Activity (IC50/EC50) |
| PPARγ Modulators | 2,4-dichloro | PPARγ | Ki = 10 nM |
| PPARγ Modulators | 2,4,6-trimethyl | PPARγ | Diminished activity |
| Antiplasmodial Agents | 4-fluoro-phenoxy | P. falciparum | 0.2690 µM |
| Antiplasmodial Agents | Unsubstituted phenoxy | P. falciparum | 1.012 µM |
Data compiled from references nih.govmdpi.com.
Modification of the Benzyl Ring: The para-position of the benzyl ring is a key point for modification. Replacing the methoxy group with other substituents could alter potency and selectivity. For example, in a series of tubulin inhibitors, replacing a 3,4,5-trimethoxy pattern with other groups significantly impacted antiproliferative activity, with a 3-hydroxy-4-methoxy substitution proving highly potent. nih.govresearchgate.net In another study, introducing a trifluoromethyl group on the benzyl moiety was important for both sEH inhibition and metabolic stability. acs.org
| Compound | Substitution on Benzyl Ring | Target | In Vitro Activity (IC50) |
| Compound 20b | 3-hydroxy-4-methoxy | Multiple Cancer Cell Lines | 12 - 27 nM |
| sEH Inhibitors | ortho-trifluoromethyl | Soluble Epoxide Hydrolase | Improved stability and inhibition |
Data compiled from references acs.orgnih.govresearchgate.net.
Modification of the Amide Linker: While often conserved, bioisosteric replacement of the amide bond could yield compounds with different properties. However, this is a more fundamental change to the scaffold. More subtle modifications, like N-methylation, could alter the hydrogen bonding capacity and conformational flexibility, but this often leads to a loss of activity if the N-H hydrogen bond is critical.
Introduction of Chirality: As discussed, introducing a substituent on the methylene linker to create a chiral center could lead to stereospecific interactions and a significant increase in potency, provided the correct enantiomer is synthesized. researchgate.net
These strategies, guided by extensive SAR data from related compound series, provide a rational basis for the design of new analogs with potentially superior biological profiles. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. mdpi.com DFT methods are used to determine the electron density of a compound, from which various properties can be derived. researchgate.net These calculations provide a detailed understanding of the molecule's geometry, stability, and electronic characteristics at an atomic level.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its chemical behavior. DFT calculations can determine a range of quantum chemical descriptors that quantify a molecule's reactivity. rasayanjournal.co.in These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), ionization potential, electron affinity, electronegativity, and global hardness. rasayanjournal.co.inacs.org
Illustrative Quantum Chemical Descriptors for 3,4-dichloro-N-[(4-methoxyphenyl)methyl]benzamide Note: The following data is hypothetical, generated for illustrative purposes to represent typical outputs from DFT calculations.
| Descriptor | Symbol | Illustrative Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | Electron-donating ability (nucleophilicity) |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Energy Gap | ΔE | 4.45 | Chemical reactivity and stability |
| Ionization Potential | IP ≈ -EHOMO | 6.25 | Energy required to remove an electron |
| Electron Affinity | EA ≈ -ELUMO | 1.80 | Energy released upon gaining an electron |
| Global Hardness | η = (IP - EA) / 2 | 2.225 | Resistance to change in electron distribution |
| Electrophilicity Index | ω = μ2 / 2η | 4.08 | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a critical tool for understanding molecular interactions and reactivity. chemrxiv.orgresearchgate.net An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org These maps are invaluable for predicting how a molecule will interact with biological targets like receptors or enzymes. researchgate.netrsc.org
For this compound, an MEP analysis would likely reveal:
Negative Potential (Red/Yellow): These electron-rich regions would be concentrated around the electronegative atoms: the carbonyl oxygen of the amide group and the two chlorine atoms on the benzene (B151609) ring. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Positive Potential (Blue): This electron-poor region would be primarily located around the amide hydrogen (N-H), making it a potential hydrogen bond donor.
Neutral Potential (Green): The carbon atoms of the aromatic rings and the methyl group would exhibit more neutral potential.
The MEP surface provides a comprehensive picture of the molecule's charge distribution, highlighting the sites most likely to engage in intermolecular interactions, which is fundamental to its biological function. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO and LUMO. youtube.comwikipedia.org The distribution and energy of these orbitals are key to understanding reaction mechanisms. pku.edu.cn
In this compound, the FMO analysis would likely show:
HOMO: The Highest Occupied Molecular Orbital is expected to be localized predominantly on the electron-rich 4-methoxyphenyl (B3050149) ring. This region is the most probable site for donating electrons in a reaction, making it the primary center of nucleophilicity.
LUMO: The Lowest Unoccupied Molecular Orbital would likely be distributed over the electron-deficient 3,4-dichlorobenzamide (B1295324) portion of the molecule. The electron-withdrawing effects of the two chlorine atoms and the carbonyl group make this region the most likely to accept electrons, defining its electrophilic character.
The spatial separation of the HOMO and LUMO suggests an intramolecular charge transfer character, which can be significant for its optical properties and interaction with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org By quantifying physicochemical properties and structural features, QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the process of lead identification and optimization. jocpr.commdpi.comscienceforecastoa.com
Development of Predictive Models for Biological Activities (in vitro/animal)
To develop a predictive QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., enzyme inhibition, herbicidal activity, or antiproliferative effects) is required. nih.govnih.govmdpi.com The biological activity is typically expressed as the logarithm of a concentration value (e.g., pIC₅₀).
A mathematical model is then generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The model takes the form of an equation where the biological activity is a function of various molecular descriptors.
Hypothetical QSAR Model for a Series of Benzamide (B126) Derivatives Note: The following equation is a hypothetical example to illustrate the form and components of a QSAR model.
| Equation | Statistical Parameters |
|---|---|
| pIC₅₀ = 0.52(±0.05)ClogP - 0.81(±0.09)LUMO + 0.33(±0.04)*MR_R2 + 4.12 | n = 35 |
| r² = 0.89 | |
| q² = 0.75 | |
| F = 78.5 |
In this illustrative model, ClogP represents lipophilicity, LUMO is an electronic parameter, and MR_R2 is a steric descriptor for a substituent. The quality of the model is assessed by statistical parameters like the number of compounds (n), the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-test value. archivepp.com A robust and validated model can reliably predict the activity of new benzamide derivatives, guiding further synthesis and testing. jopir.in
Identification of Key Physicochemical Parameters Influencing Activity
A crucial outcome of a QSAR study is the identification of the key physicochemical properties that govern the biological activity of a class of compounds. pharmacareerinsider.comslideshare.net These parameters are generally categorized into three main types: lipophilic, electronic, and steric. mlsu.ac.inuwec.edu
For a molecule like this compound, the following parameters would be critical to analyze in a QSAR study:
Lipophilic Parameters: The partition coefficient (log P) is essential as it influences the compound's ability to cross cell membranes and reach its biological target. pharmacareerinsider.com A parabolic relationship often exists, where activity increases with log P to an optimal point before decreasing.
Electronic Parameters: The Hammett constants (σ) for the chlorine substituents on the benzene ring would quantify their electron-withdrawing effects. The distribution of charge, dipole moment, and HOMO/LUMO energies also play a significant role in how the molecule interacts with its target.
Steric Parameters: Parameters like Molar Refractivity (MR) or Taft's steric parameter (Es) describe the size and shape of different parts of the molecule. Steric factors are crucial for ensuring a proper fit within a receptor's binding site.
By understanding which of these parameters have the most significant positive or negative impact on activity, medicinal chemists can rationally design new derivatives with improved potency and selectivity.
Key Physicochemical Parameters in QSAR and Their Potential Influence
| Parameter Type | Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Lipophilic | log P (Partition Coefficient) | Governs transport, membrane permeability, and hydrophobic interactions with the target. |
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing effect of substituents, influencing binding affinity. |
| Electronic | Dipole Moment | Affects long-range ligand-receptor recognition and orientation. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent, impacting binding site fit. |
| Topological | Wiener Index | Describes molecular branching and size, which can influence receptor binding. |
Molecular Structural Similarity and Conformational Analysis
While general structural properties can be inferred, detailed computational studies on the molecular similarity to other active compounds or specific conformational analysis of this compound are not available.
To provide an article on this topic would require referencing studies on structurally related but distinct compounds, which would violate the explicit instruction to focus solely on "this compound."
Future Research Directions and Potential Applications
Design and Synthesis of Advanced Analogues with Tuned Properties
The synthesis of 3,4-dichloro-N-[(4-methoxyphenyl)methyl]benzamide serves as a foundational step for the development of novel analogues with potentially enhanced biological activities and optimized physicochemical properties. Future synthetic strategies would likely focus on systematic modifications of the core structure. For instance, substitutions on both the dichlorinated benzoyl ring and the methoxyphenyl moiety could be explored. The introduction of various functional groups, such as electron-donating or electron-withdrawing groups, could modulate the compound's electronic and steric properties, which in turn may influence its interaction with biological targets.
The synthesis of a library of analogues would enable the establishment of a comprehensive structure-activity relationship (SAR). This involves correlating specific structural modifications with changes in biological activity, providing valuable insights for the rational design of more potent and selective compounds. Techniques such as parallel synthesis could be employed to efficiently generate a diverse range of derivatives for high-throughput screening.
Further Elucidation of Mechanistic Pathways at the Molecular Level
Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. For this compound, future research should aim to identify its molecular targets and elucidate the signaling pathways it modulates. Initial studies could involve broad-based screening against a panel of known biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors).
Once a potential target is identified, more detailed mechanistic studies would be necessary. This could involve in vitro assays to confirm direct binding and functional modulation of the target protein. Cellular and molecular biology techniques, such as Western blotting, quantitative PCR, and reporter gene assays, could then be used to investigate the downstream effects of the compound on cellular signaling cascades. Identifying the specific molecular interactions will be key to understanding its biological effects and potential therapeutic applications.
Exploration of Novel Pre-clinical Biological Targets and Models
While initial research might focus on known targets for related benzamide (B126) compounds, it is also important to explore novel biological activities. This can be achieved through phenotypic screening in various disease models. For example, the compound and its analogues could be tested for their effects on cell proliferation in different cancer cell lines, their ability to inhibit viral replication, or their anti-inflammatory properties in relevant cellular models.
The use of in vivo preclinical models, such as animal models of specific diseases, would be a critical next step to evaluate the compound's efficacy and preliminary safety profile. These studies would provide essential data on the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics, which are vital for assessing its potential as a drug candidate.
Development of the Compound as a Research Tool or Chemical Probe
Even if this compound itself does not prove to be a viable drug candidate, it could be developed into a valuable research tool. A chemical probe is a small molecule that can be used to study the function of a specific biological target. If the compound is found to be a potent and selective inhibitor of a particular protein, it could be used to investigate the role of that protein in various biological processes.
To be a useful chemical probe, the compound would need to be well-characterized, with a known mechanism of action and high selectivity for its target. Its development would involve extensive profiling against a broad range of off-targets to ensure its specificity. Such a tool could then be made available to the wider scientific community to facilitate new discoveries in biology and medicine.
Application of Advanced Spectroscopic and Computational Techniques for Deeper Insights
Advanced analytical techniques will be indispensable for a thorough understanding of this compound and its analogues. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can provide detailed information about the three-dimensional structure of the compound and its interactions with its biological target at an atomic level. researchgate.net
Computational chemistry and molecular modeling can complement these experimental approaches. Techniques like molecular docking can predict the binding mode of the compound to its target protein, helping to rationalize observed SAR data and guide the design of new analogues with improved binding affinity. Molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex over time. nih.gov The integration of these computational and experimental methods will be crucial for accelerating the research and development process.
Q & A
Q. What synthetic routes are available for preparing 3,4-dichloro-N-[(4-methoxyphenyl)methyl]benzamide, and what are their critical optimization parameters?
Methodological Answer:
- Route 1 (Acylation): React 3,4-dichlorobenzoyl chloride with 4-methoxybenzylamine in the presence of a base (e.g., Na₂CO₃) in dichloromethane. Monitor reaction completion via TLC (hexane/EtOAc 7:3). Yield optimization requires stoichiometric control of the acyl chloride and amine (1.2:1 molar ratio) .
- Route 2 (Coupling Agents): Use EDC/HOBt or DCC for amide bond formation under anhydrous conditions. Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>98%) .
- Critical Parameters:
- Moisture sensitivity of reagents (use inert atmosphere).
- Hazard mitigation: Avoid exposure to benzoyl chlorides (corrosive; wear nitrile gloves, fume hood) .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Methodological Answer:
- Analytical Techniques:
- Elemental Analysis: Ensure C, H, N percentages align with theoretical values (e.g., C: 57.73%, H: 4.28%, N: 3.96%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Risk Assessment: Conduct hazard analysis per Prudent Practices in the Laboratory (Chapter 4), focusing on mutagenicity (Ames test data for analogs show potential low-risk profiles; handle as Tier 2 carcinogen) .
- PPE: Gloves (nitrile), lab coat, and eye protection. Use fume hood for weighing and synthesis .
- Waste Disposal: Segregate halogenated waste (DCM, benzamide byproducts) per EPA guidelines .
Advanced Research Questions
Q. How does this compound interact with opioid receptors, and what experimental models are used to study its pharmacological profile?
Methodological Answer:
Q. What strategies resolve contradictory data in mutagenicity studies of benzamide derivatives like this compound?
Methodological Answer:
- Orthogonal Testing:
- Ames II Assay: Use TA98 and TA100 strains (±S9 metabolic activation) to assess frameshift/base-pair mutations. Compare with positive controls (e.g., benzyl chloride) .
- Comet Assay: Evaluate DNA damage in HepG2 cells (dose-dependent analysis; 10–100 µM).
- Confounding Factors:
- Purity of test compound (HPLC-MS validation).
- Metabolic activation variability (use human S9 fraction vs. rodent) .
Q. How can computational methods predict the metabolic pathways and toxicity of this compound?
Methodological Answer:
- In Silico Tools:
- ADMET Predictor: Simulate cytochrome P450 metabolism (CYP3A4/2D6 liability).
- DEREK Nexus: Identify structural alerts (e.g., dichloro groups linked to mutagenicity) .
- Validation: Cross-reference with in vitro microsomal studies (rat/human liver microsomes; LC-MS metabolite profiling) .
Q. What regulatory considerations apply to researching structural analogs of this compound (e.g., AH-7921)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
